1-(2-fluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
Description
This compound is a pyrazole-based amine hydrochloride salt featuring a 2-fluoroethyl group and a (1-methylpyrazol-4-yl)methyl substituent. Its molecular formula is C₁₁H₁₆ClFN₅ (inferred from analogs in and ), with a molecular weight of approximately 265.73 g/mol (calculated). The 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the pyrazole-methyl moiety may influence target binding interactions. As a hydrochloride salt, it benefits from improved aqueous solubility compared to the free base .
Properties
Molecular Formula |
C10H15ClFN5 |
|---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN5.ClH/c1-15-7-9(5-13-15)4-12-10-6-14-16(8-10)3-2-11;/h5-8,12H,2-4H2,1H3;1H |
InChI Key |
AVSHHBNWFWKHHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Condensation
A common approach employs hydrazine hydrate reacting with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to form 4-aminopyrazole intermediates. For example:
$$
\text{Hydrazine hydrate} + \text{Ethyl acetoacetate} \xrightarrow{\text{HOAc, 120°C}} \text{4-Aminopyrazole derivative}
$$
Reaction yields range from 70–85% when monitored via thin-layer chromatography (TLC).
Cyclization Catalysts
Phosphorous oxychloride (POCl₃) is widely used to facilitate cyclization at elevated temperatures (100–120°C). This method minimizes side products, achieving >90% purity post-recrystallization.
Functionalization with (1-Methylpyrazol-4-yl)methyl Group
The (1-methylpyrazol-4-yl)methyl side chain is introduced via reductive amination or nucleophilic substitution.
Reductive Amination
A two-step process involves:
- Formation of the imine : Reaction of 4-aminopyrazole with 1-methylpyrazole-4-carbaldehyde in ethanol under reflux.
- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine:
$$
\text{Imine intermediate} \xrightarrow{\text{NaBH₄, EtOH}} \text{N-[(1-Methylpyrazol-4-yl)methyl]pyrazol-4-amine}
$$
Yields average 65–70% after purification by silica gel chromatography.
Alkylation with Chloromethylpyrazole
Alternative routes use 1-methylpyrazol-4-ylmethyl chloride in the presence of triethylamine (TEA) as an acid scavenger:
$$
\text{Pyrazole amine} + \text{1-Methylpyrazol-4-ylmethyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target intermediate}
$$
This method achieves higher yields (80–85%) but requires stringent moisture control.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances solubility and stability.
Acid-Base Reaction
The free base is treated with hydrochloric acid (HCl) in anhydrous diethyl ether or ethanol:
$$
\text{Free base} + \text{HCl (g)} \xrightarrow{\text{EtOH}} \text{Hydrochloride salt}
$$
Crystallization from ethanol/water (1:1 v/v) yields >95% pure product.
Salt Characterization
The hydrochloride form is verified via:
- ¹H NMR : Disappearance of amine protons (δ 1.5–2.5 ppm) and appearance of Cl⁻ counterion signals.
- FT-IR : N-H stretches at 2500–3000 cm⁻¹ and Cl⁻ peaks at 600–800 cm⁻¹.
Industrial vs. Academic Synthesis Optimization
| Parameter | Academic Protocol | Industrial Protocol |
|---|---|---|
| Catalyst | POCl₃ (high purity) | Recyclable solid acids (e.g., zeolites) |
| Solvent | DMF, ethanol | Green solvents (e.g., 2-MeTHF) |
| Purification | Column chromatography | Crystallization |
| Yield | 60–70% | 80–90% |
| Cost Efficiency | Moderate | High |
Industrial methods prioritize continuous flow reactors to reduce reaction times and waste.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
- Issue : Competing N1 vs. N2 alkylation in pyrazoles.
- Solution : Use bulky bases (e.g., DBU) to favor N1 substitution.
Fluorine Stability
- Issue : Degradation under basic conditions.
- Solution : Conduct fluoroethylation at pH 7–8 and low temperatures (0–5°C).
Scalability of Reductive Amination
- Issue : NaBH₄ handling risks.
- Solution : Replace with catalytic hydrogenation (H₂/Pd-C) for safer scaling.
Analytical Validation of Synthetic Intermediates
| Intermediate | Analytical Method | Key Metrics |
|---|---|---|
| 4-Aminopyrazole | HPLC (C18, 260 nm) | Purity >98%, RT = 4.2 min |
| Fluoroethyl intermediate | ¹⁹F NMR | δ -120 ppm (CF₂CH₂) |
| Hydrochloride salt | XRPD | Crystalline form I, no polymorphism |
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Pyrazole Rings
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride
- Key Differences : Ethyl and methyl groups at the 1- and 3-positions of the pyrazole ring.
- The methyl group at the 3-position may reduce rotational freedom.
- Molecular Formula : Likely C₁₃H₁₉ClFN₅ (based on ).
- Source : .
1-(2,2-Difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; Hydrochloride
- Key Differences: Difluoroethyl substituent instead of monofluoroethyl; pyrazole substituent at the 3-position.
- Impact : The difluoroethyl group increases electronegativity and metabolic resistance but may reduce solubility. The 3-pyrazole substitution could affect conformational stability.
- Molecular Formula: Not explicitly provided, but likely C₁₁H₁₅ClF₂N₅ () .
Alkyl Chain Modifications
1-(2-Fluoroethyl)-3-methyl-N-propylpyrazol-4-amine; Hydrochloride
Structural and Pharmacokinetic Comparison Table
Research Implications
- Fluorine Substitution: Monofluoroethyl (target compound) balances lipophilicity and solubility, whereas difluoroethyl () prioritizes metabolic stability .
- Heterocyclic Moieties : The (1-methylpyrazol-4-yl)methyl group (target) may offer better π-π stacking in target binding compared to alkyl chains (e.g., propyl in ) .
- Salt Forms : Hydrochloride salts generally improve bioavailability, but dihydrochloride forms () may complicate formulation due to hygroscopicity .
Biological Activity
1-(2-fluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluoroethyl group and a pyrazolylmethyl moiety, suggests diverse biological activities, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(2-fluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is C10H15ClFN5, with a molecular weight of 259.71 g/mol. The compound exists primarily in its hydrochloride salt form, enhancing its solubility and stability in various solvents, which is crucial for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClFN5 |
| Molecular Weight | 259.71 g/mol |
| Solubility | High (in water) |
| Form | Hydrochloride salt |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoroethyl group enhances binding affinity to these targets, while the pyrazolylmethyl group modulates their activity.
Enzyme Inhibition
Research indicates that the compound exhibits enzyme inhibitory properties, particularly against cyclin-dependent kinases (CDKs). For instance, related pyrazole derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that 1-(2-fluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride may also possess similar properties.
Pharmacological Effects
The pharmacological effects of this compound are diverse and include:
- Antiproliferative Activity : Studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines, indicating potential use in oncology.
- Signal Transduction Modulation : The compound may influence signaling pathways by acting as an inhibitor or modulator of key enzymes involved in cellular processes.
Case Studies
Several studies have explored the biological activities of related compounds. For example:
- In Vitro Studies : A study on pyrazole derivatives indicated that certain structural modifications led to enhanced CDK2 inhibitory activity (Ki = 0.005 µM) and significant antiproliferative effects (GI50 = 0.127 - 0.560 µM) against a panel of cancer cell lines .
- Mechanistic Insights : Research has shown that specific analogs can induce apoptosis in ovarian cancer cells by reducing retinoblastoma phosphorylation and causing cell cycle arrest at the S and G2/M phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
